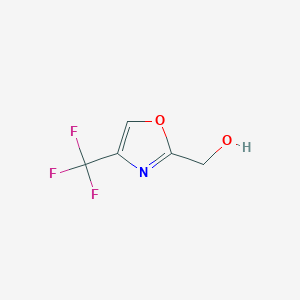

(4-(Trifluoromethyl)oxazol-2-yl)methanol

Description

(4-(Trifluoromethyl)oxazol-2-yl)methanol is a heterocyclic compound featuring an oxazole core substituted with a trifluoromethyl group at position 4 and a hydroxymethyl group at position 2. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the trifluoromethyl group, while the hydroxymethyl group provides a site for further functionalization. The compound is of interest in medicinal chemistry and materials science, particularly for applications requiring fluorine-containing motifs .

Properties

Molecular Formula |

C5H4F3NO2 |

|---|---|

Molecular Weight |

167.09 g/mol |

IUPAC Name |

[4-(trifluoromethyl)-1,3-oxazol-2-yl]methanol |

InChI |

InChI=1S/C5H4F3NO2/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2 |

InChI Key |

FXBHZPYIEOUOOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(O1)CO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of trifluoromethyl-substituted nitriles with amino alcohols under acidic or basic conditions to form the oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often utilize catalysts and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: (4-(Trifluoromethyl)oxazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields aldehydes or acids, while substitution reactions can produce a variety of functionalized oxazoles .

Scientific Research Applications

(4-(Trifluoromethyl)oxazol-2-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)oxazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The hydroxymethyl group may also participate in hydrogen bonding, further influencing the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Positional Isomerism and Heterocycle Variations

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol Structure: Thiazole ring (sulfur at position 1, nitrogen at position 3) with a trifluoromethylphenyl group at position 2 and hydroxymethyl at position 3. Key Differences: Replacement of oxazole’s oxygen with sulfur increases polarizability and alters electronic properties. The thiazole derivative exhibits higher thermal stability (mp 107°C) compared to oxazole analogs .

{2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol Structure: Oxazole ring with trifluoromethylphenyl at position 2 and hydroxymethyl at position 4. Key Differences: Substituent position shifts (trifluoromethyl on phenyl vs. Molecular weight: 243.18 g/mol .

{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol Structure: Oxadiazole core with tert-butylphenyl and hydroxymethyl groups. Key Differences: Bulkier tert-butyl group increases hydrophobicity but reduces electronegativity compared to trifluoromethyl. This analog may exhibit lower metabolic stability in biological systems .

Functional Group Variations

4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine

- Structure : Oxazole with trifluoromethylphenyl at position 4 and amine at position 2.

- Key Differences : Replacement of hydroxymethyl with an amine group enhances hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity .

(4-(Oxazol-2-yl)phenyl)methanamine Structure: Phenyl-linked oxazole with an aminomethyl group.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP<sup>*</sup> | Solubility (mg/mL) |

|---|---|---|---|---|

| (4-(Trifluoromethyl)oxazol-2-yl)methanol | ~209.13<sup>†</sup> | Not reported | ~1.8 | ~5–10 (DMSO) |

| [2-[4-(Trifluoromethyl)phenyl]-thiazol-4-yl]methanol | 259.24 | 107 | ~2.5 | ~2–5 (DMSO) |

| {2-[2-(Trifluoromethyl)phenyl]-oxazol-4-yl}methanol | 243.18 | Not reported | ~2.1 | ~10–15 (DMSO) |

<sup>*</sup>Estimated using fragment-based methods. <sup>†</sup>Calculated based on molecular formula C₅H₄F₃NO₂.

Key Findings and Implications

Trifluoromethyl vs. Other Substituents :

- The CF₃ group enhances electronegativity and metabolic resistance compared to tert-butyl or methoxy groups, making it preferable in agrochemicals and pharmaceuticals .

Oxazole vs. Thiazole/Imidazole :

- Oxazole’s lower basicity (due to oxygen) compared to thiazole or imidazole derivatives reduces undesired protonation in physiological environments, improving bioavailability .

Functional Group Flexibility :

- The hydroxymethyl group allows facile derivatization into esters, ethers, or carbamates, enabling optimization for specific applications (e.g., prodrug design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.